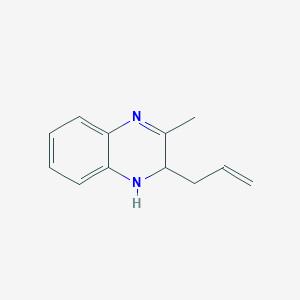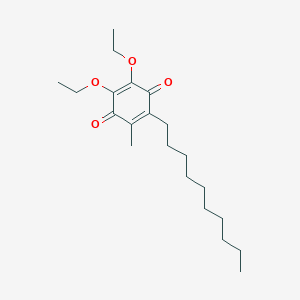
6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone, also known as plumbagin, is a naturally occurring naphthoquinone found in several plant species, including the Plumbaginaceae family. Plumbagin has attracted significant attention from the scientific community due to its wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.
Applications De Recherche Scientifique
Plumbagin has been extensively studied for its potential therapeutic applications. Several studies have reported that 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone exhibits anticancer activity against a wide range of cancer types, including breast, lung, colon, prostate, and liver cancer. Plumbagin has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vitro and in vivo. Additionally, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has been reported to possess antimalarial, antibacterial, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone is not fully understood. However, several studies have suggested that 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone exerts its biological effects by modulating various signaling pathways. For example, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has been shown to activate the p53 pathway, leading to apoptosis in cancer cells. Plumbagin has also been reported to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. Additionally, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has been shown to induce oxidative stress, leading to cell death in cancer cells.
Effets Biochimiques Et Physiologiques
Plumbagin has been shown to exhibit several biochemical and physiological effects. Plumbagin has been reported to inhibit the activity of several enzymes, including NADH oxidase, cyclooxygenase, and topoisomerase. Plumbagin has also been shown to induce the production of reactive oxygen species, leading to oxidative stress and cell death. Additionally, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has been reported to modulate the expression of several genes involved in cancer progression, inflammation, and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Plumbagin has several advantages for lab experiments. Plumbagin is readily available from natural sources or can be synthesized in the laboratory using simple chemical reactions. Plumbagin is also relatively stable and can be stored for extended periods without significant degradation. However, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has several limitations for lab experiments. Plumbagin is highly toxic and can induce cell death at low concentrations. Additionally, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone has poor solubility in water, making it challenging to use in aqueous solutions.
Orientations Futures
Several future directions can be explored to further understand the potential therapeutic applications of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone. One area of research is the development of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone derivatives with improved pharmacokinetic properties and reduced toxicity. Additionally, the use of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone in combination with other drugs or therapies could enhance its anticancer activity. Furthermore, the identification of the molecular targets of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone could provide insights into its mechanism of action and aid in the development of new drugs.
Méthodes De Synthèse
Plumbagin can be synthesized from the roots of Plumbago species, including Plumbago zeylanica and Plumbago rosea. The isolation of 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone from plant extracts involves several steps, including extraction, column chromatography, and recrystallization. Alternatively, 6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone can be synthesized in the laboratory using various chemical reactions, including the oxidation of 2-methyl-1,4-naphthoquinone with tert-butyl hydroperoxide or the reaction of 2-hydroxy-1,4-naphthoquinone with decylmagnesium bromide.
Propriétés
Numéro CAS |
118687-86-8 |
|---|---|
Nom du produit |
6-Decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone |
Formule moléculaire |
C21H34O4 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
2-decyl-5,6-diethoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H34O4/c1-5-8-9-10-11-12-13-14-15-17-16(4)18(22)20(24-6-2)21(19(17)23)25-7-3/h5-15H2,1-4H3 |
Clé InChI |
FKCCXLBIGJSYKJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OCC)OCC)C |
SMILES canonique |
CCCCCCCCCCC1=C(C(=O)C(=C(C1=O)OCC)OCC)C |
Autres numéros CAS |
118687-86-8 |
Synonymes |
2,3-di-EtO-DMQ 6-decyl-2,3-diethoxy-5-methyl-1,4-benzoquinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



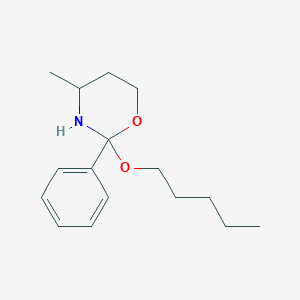
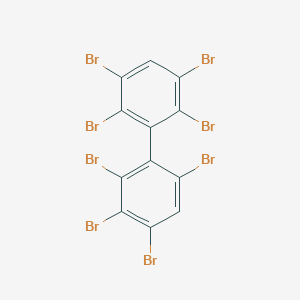
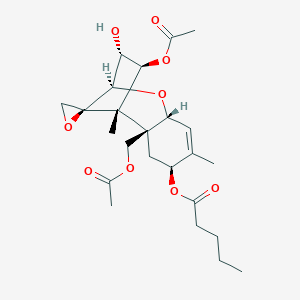
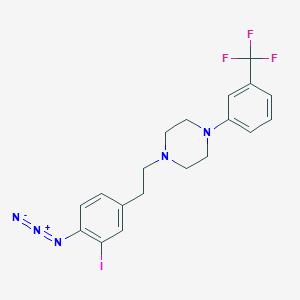
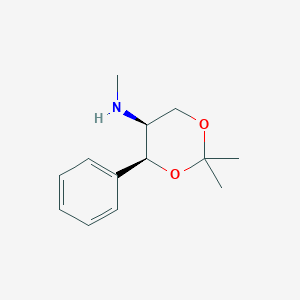
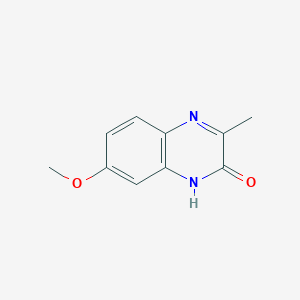
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)
![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)
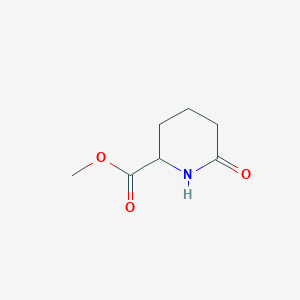

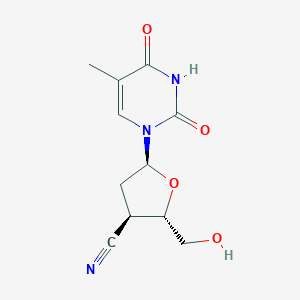
![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)
